N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted at the 4-position with a prop-2-en-1-yl (allyl) group and at the 5-position with a pyridin-4-yl ring. The sulfanylacetamide moiety is linked to an N-(3-chlorophenyl) group. The 3-chlorophenyl group is an electron-withdrawing substituent, which may enhance binding affinity to biological targets by modulating electronic properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c1-2-10-24-17(13-6-8-20-9-7-13)22-23-18(24)26-12-16(25)21-15-5-3-4-14(19)11-15/h2-9,11H,1,10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYDDKTYGASNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The allyl and pyridinyl groups are introduced through subsequent reactions, followed by the attachment of the chlorophenyl group via nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole and pyridine rings can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Structural Variations in Triazole Substituents
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Key analogs and their features include:
Key Observations:
- Allyl vs.
- Pyridin-4-yl vs. Furan-2-yl : Pyridine’s basicity and hydrogen-bonding capacity contrast with furan’s electron-rich aromatic system. This difference may translate to varied target affinities; e.g., pyridine-containing compounds may interact more effectively with enzymes or receptors requiring polar interactions .
- Electron-Withdrawing Groups: The 3-chlorophenyl group in the target compound likely improves bioactivity compared to non-halogenated aryl groups, as seen in derivatives with chloro or fluoro substituents showing enhanced antimicrobial and anti-inflammatory effects .
Biological Activity
N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, a pyridine moiety, and a chlorophenyl group. The presence of these functional groups suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant antiviral activity against several viruses.
- Mechanism of Action : Triazole derivatives often inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. For example, compounds with similar structures demonstrated inhibition of HSV replication in Vero cells, achieving over 90% inhibition at specific concentrations .
- Case Study : A related study synthesized novel pyrazole-fused derivatives and evaluated their antiviral activity against FCoV and HSV. The most effective compounds exhibited low cytotoxicity while maintaining high antiviral efficacy .
Antibacterial Activity
The antibacterial potential of triazole-containing compounds has also been explored. Studies have indicated that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- In Vitro Testing : Compounds derived from similar scaffolds were tested against Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects. For example, some derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range .
- Research Findings : A systematic evaluation of various triazole derivatives highlighted their effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that optimize yield and purity. The structure–activity relationship studies indicate that modifications to the triazole ring or the substituents on the pyridine can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substituent on pyridine | Enhanced antiviral potency |
| Chlorine substitution on phenyl | Increased antibacterial efficacy |
| Alkene chain length | Optimal length required for biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
